Nonane-4,6-dione

Description

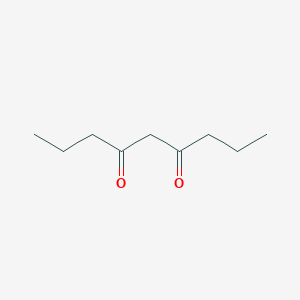

Structure

3D Structure

Properties

IUPAC Name |

nonane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYWPVCQPUPOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065703 | |

| Record name | 4,6-Nonanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14090-88-1 | |

| Record name | 4,6-Nonanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14090-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Nonanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Nonanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Nonanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-NONANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75JZE9JA5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Nonane-4,6-dione

Traditional methods for the synthesis of this compound and other β-diketones rely on well-understood organic reactions, providing reliable pathways to the target compound.

One direct route to this compound involves the oxidation of the corresponding secondary alcohol, nonan-4-ol. smolecule.comnih.gov This transformation requires the use of oxidizing agents capable of converting the hydroxyl group into a ketone. Common oxidizing agents for this type of reaction include potassium permanganate (B83412) or chromium trioxide. smolecule.com The reaction proceeds by removing hydrogen atoms from the alcohol, resulting in the formation of a carbon-oxygen double bond.

Acylation reactions provide a versatile method for the synthesis of β-diketones, including this compound. smolecule.com A common approach is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base. mdpi.com For the synthesis of this compound, this could involve the acylation of a ketone like 4-nonanone (B1580890) with an appropriate acylating agent. smolecule.comnih.gov Alternatively, the reaction can be performed between an ester, such as ethyl butyrate (B1204436), and a ketone, facilitated by a base like sodium amide. acs.org This method builds the β-dicarbonyl moiety by forming a new carbon-carbon bond. mdpi.com

Catalytic hydrogenation offers another pathway to this compound, typically involving an unsaturated ketone intermediate. smolecule.com This process involves the reduction of a carbon-carbon double or triple bond in the presence of a metal catalyst, such as palladium or nickel. drhazhan.com For instance, an unsaturated precursor like non-4-en-6-one could be hydrogenated to yield the saturated diketone. smolecule.com The choice of catalyst and reaction conditions is crucial to selectively reduce the carbon-carbon multiple bond without affecting the carbonyl groups. drhazhan.comnih.gov

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient and selective methods for producing complex molecules like this compound, with a particular emphasis on controlling stereochemistry.

The development of stereoselective synthetic methods is a significant area of research, aiming to control the three-dimensional arrangement of atoms in a molecule. While specific research on the stereoselective synthesis of this compound is limited, principles from related spirocyclic diones can be informative. researchgate.net

Asymmetric synthesis introduces chirality into a molecule by using a chiral auxiliary, a stereochemically pure compound that directs the stereochemical outcome of a reaction. For cyclic diones, a common strategy involves the use of chiral auxiliaries like those derived from camphor (B46023) to resolve a racemic mixture of diols. The separated enantiomerically pure diol can then be oxidized to the desired chiral dione (B5365651). Another approach utilizes chiral auxiliaries, such as the C2-symmetric cis,cis-spiro[4.4]nonane-1,6-diol, in Diels-Alder reactions to achieve high diastereoselectivity. scholaris.ca Although not directly applied to this compound in the available literature, these methods demonstrate the potential for creating specific stereoisomers of diketones.

Tandem Reactions for Complex this compound Architectures

Tandem reactions, also known as cascade or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation. This approach is highly efficient for building complex molecular architectures from simpler starting materials.

A novel and powerful tandem reaction for constructing complex architectures related to this compound is the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement. pku.edu.cnnih.gov This reaction has been successfully used to generate a series of chiral spiro[4.4]nonane-1,6-diones from "unactivated" substrates in high yields (up to 96%) and excellent enantiomeric excess (up to 97%). pku.edu.cnnih.gov

This process represents the first direct method for the asymmetric synthesis of cyclopentanones with four stereocenters using the Nazarov cyclization. pku.edu.cnnih.gov The reaction is initiated by a chiral Brønsted acid catalyst, which protonates the substrate, leading to a 4π-conrotatory electrocyclization (the Nazarov cyclization). pku.edu.cn This step is irreversible and sets the stereochemistry at the first chiral center. pku.edu.cn The resulting oxyallyl intermediate then undergoes a semipinacol rearrangement to form the final spiro[4.4]nonane-1,6-dione product. pku.edu.cnrsc.org Density Functional Theory (DFT) calculations have been instrumental in understanding the reaction mechanism, stereochemistry, and the effects of different substituents. pku.edu.cnnih.gov

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, which can then be aromatized to create annulated (fused-ring) systems. While specific examples directly involving this compound are not prevalent in the provided context, the general strategy is applicable to β-diketone systems for creating complex aromatic structures.

The general principle involves a cycloaddition reaction between a diene and a dienophile to form a cyclohexene (B86901) ring system. acsgcipr.org This initial adduct can then undergo an aromatization step, often through elimination of a small molecule, to yield a stable aromatic ring. acsgcipr.orgmsu.edu For example, Diels-Alder adducts can be treated with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or N-bromosuccinimide to induce aromatization. msu.educdnsciencepub.com This sequence allows for the construction of functionalized aromatic and polycyclic systems. cdnsciencepub.commdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of β-diketone synthesis, this includes the use of sustainable solvents, safer reagents, and more efficient reaction conditions.

One example is the extraction of hentriacontane-14,16-dione, a naturally occurring β-diketone, from wheat straw wax using sustainable and potentially bio-based solvents like 2,2,5,5-tetramethyloxolane (TMO). nih.gov This approach offers high extraction yields and selectivity while minimizing waste. nih.gov Another green approach is the use of microwave-assisted synthesis for preparing β-diketone derivatives, which can significantly reduce reaction times and increase yields. benthamdirect.com

Furthermore, electrochemical methods are emerging as a sustainable alternative for synthesizing β-keto spirolactones. rsc.org These reactions use electrons as a clean oxidant and can be carried out in green solvents like acetone (B3395972) and water, avoiding the need for stoichiometric metallic oxidants. rsc.org

Mechanistic Studies of Formation and Transformation

Understanding the mechanisms by which this compound is formed and transformed is crucial for optimizing existing synthetic methods and developing new ones.

The formation of β-diketones often proceeds through a Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base. ijpras.comgoogle.comnih.gov This reaction forms an enolate anion as a key intermediate. google.com Mechanistic studies on the formation of platina-β-diketones, investigated through DFT calculations, suggest a pathway involving the tautomerization of an alkyne to a vinylidene complex, followed by the addition of water to form a hydroxycarbene complex, which then deprotonates to an acyl complex. acs.org

The transformation of β-diketones is equally important. For instance, the enzymatic cleavage of the C-C bond in this compound by oxidized poly(vinyl alcohol) hydrolase (OPH) has been studied. nih.govresearchgate.net This enzyme, a serine-triad hydrolase, cleaves this compound into butyrate and pentan-2-one. nih.govresearchgate.net This highlights the diverse chemical mechanisms that enzymes employ to transform β-diketone functionalities. nih.gov

Nucleophilic Addition Reactions of Carbonyl Groups

The carbonyl groups of this compound are electrophilic and can undergo nucleophilic addition reactions. smolecule.com In these reactions, a nucleophile attacks the carbon atom of a carbonyl group, leading to the formation of an alcohol or other derivatives. smolecule.com For instance, the six-membered carbonyl function of trans-1,6-Dimethylbicyclo[4.3.0]nonane-2,7-dione, a related bicyclic diketone, is more reactive in nucleophilic addition reactions than the five-membered ketone. acs.org This selectivity is observed in reactions such as reduction, ketalization, and organolithium addition. acs.org

Condensation Reactions to Form Larger Molecules or Cyclic Compounds

This compound can participate in condensation reactions to form larger molecules or cyclic compounds. smolecule.com A notable example is the base-mediated condensation of 2,8-dimethylthis compound, which is synthesized by heating a mixture of dimethylformamide (DMF) and potassium tert-butoxide. The primary synthetic route for this compound involves the Claisen condensation of methyl-substituted ketones or esters.

Substitution Reactions of Oxo Groups for Functional Group Interconversion

The oxo groups in this compound can be substituted by other functional groups under specific conditions, allowing for the creation of various derivatives. smolecule.com These nucleophilic substitution reactions can involve reagents like Grignard reagents (RMgX) and organolithium compounds (RLi).

Enzymatic Cleavage Mechanisms and Pathways

The enzymatic cleavage of the carbon-carbon bonds in β-diketones like this compound is a significant biochemical process with relevance in bioremediation and metabolism. nih.govcapes.gov.br Several distinct enzyme-catalyzed mechanisms have been identified for this process. nih.govcapes.gov.br

Oxidized poly(vinyl alcohol) hydrolase (OPH) from Pseudomonas sp. strain VM15C is a serine-triad hydrolase that cleaves this compound into butyrate and pentan-2-one. nih.govcapes.gov.br The gene encoding this enzyme, pvaB, was identified and shown to contain a lipase (B570770) consensus sequence (Gly-X-Ser-X-Gly), which is characteristic of the active-site serine region in serine hydrolases. researchgate.netmicrobiologyresearch.org The activity of OPH is completely inhibited by PMSF, further indicating the presence of a crucial serine residue in its catalytic mechanism. nih.govresearchgate.net While OPH effectively hydrolyzes this compound, it shows no activity towards acetylacetone (B45752). nih.gov

Diketone-cleaving enzyme 1 (Dke1) from Acinetobacter johnsonii is a non-heme Fe(II)-dependent dioxygenase that cleaves β-dicarbonyl compounds. nih.govportlandpress.com This enzyme catalyzes the cleavage of acetylacetone to methylglyoxal (B44143) and acetate. nih.govcapes.gov.br The catalytic cycle of Dke1 involves the binding of the β-keto-enolate form of the substrate to the Fe(II) center, followed by the reduction of dioxygen. nih.gov The reaction proceeds through a nucleophilic attack to form a 1,2-dioxetane (B1211799) intermediate, which then decomposes into the final products. nih.gov The active site of Dke1 features a mononuclear non-heme Fe2+ center coordinated by a triad (B1167595) of histidine residues (His-62, His-64, and His-104). portlandpress.comcolab.ws

Other hydrolases utilize different mechanisms to cleave β-diketones. nih.gov

Fumarylacetoacetate Hydrolase (FAH): This enzyme cleaves fumarylacetoacetate into fumarate (B1241708) and acetoacetate. nih.govcapes.gov.br The mechanism involves a water molecule, activated by a catalytic His/Asp dyad, which performs a nucleophilic attack on a carbonyl group. nih.govcapes.gov.br A calcium ion assists in this process by chelating the enol acid form of the substrate and positioning the water molecule. nih.govcapes.gov.br The catalytic mechanism starts with the binding of the substrate, which is activated by the Ca2+ ion. A nucleophilic water molecule, activated by His133 and Glu199, then attacks the substrate. ebi.ac.uk

6-Oxocamphor Hydrolase (OCH): This enzyme, a member of the crotonase superfamily, cleaves non-enolizable cyclic β-diketones. nih.govcapes.gov.brnih.gov It employs a catalytic His/Asp dyad to activate a water molecule for nucleophilic attack on a carbonyl group of the diketone substrate. nih.govcapes.gov.br The reaction catalyzed by OCH is a retro-Claisen reaction, resulting in the cleavage of a carbon-carbon bond. nih.govuniprot.org The proposed mechanism involves the attack on the pro-(S)-carbonyl by a water molecule activated by His145. researchgate.net

Autoxidation Mechanisms and Product Formation

The autoxidation of ketones, a free-radical chain reaction, is a fundamental process relevant to the degradation of organic materials like lubricants, where ketones are primary oxidation products. york.ac.uk While specific research on the autoxidation of this compound is limited, the mechanism can be inferred from studies on related ketones, particularly linear ketones and other diones. The general mechanism involves initiation, propagation, and termination steps, starting with the abstraction of a hydrogen atom to form a ketoalkyl radical. york.ac.uk

The structure of this compound, a β-diketone, is crucial to its behavior under autoxidation conditions. The methylene (B1212753) group at the C5 position is situated between two carbonyl groups (α-position to both), making the C-H bonds at this position exceptionally weak and susceptible to hydrogen atom abstraction. This high reactivity is a key factor in its subsequent oxidation pathways.

Studies on the autoxidation of similar ketones, such as undecan-6-one, have shown that the corresponding β-dione (undecane-5,7-dione) is not detected as a product. york.ac.uk This absence suggests that β-diones, once formed, undergo rapid further oxidation and decomposition. york.ac.uk It is therefore highly probable that this compound would be an unstable intermediate in an oxidation process, readily undergoing subsequent reactions.

The primary site of radical attack on a ketone is typically the C-H bond α to the carbonyl group. york.ac.uk For this compound, this would overwhelmingly be the C5 methylene group. The resulting radical would quickly react with oxygen to form a ketoperoxyl radical. This radical can then abstract a hydrogen atom from another molecule to form a hydroperoxide or undergo further reactions.

The dominant subsequent pathway for the ketoalkoxyl radicals formed is often β-scission, a fragmentation process. york.ac.uk For a radical centered at the C5 position of the this compound skeleton, this would lead to the cleavage of the carbon chain. The likely decomposition would yield smaller, oxygenated molecules.

Given the high reactivity of the C5 methylene group, the expected products from the autoxidation of this compound would primarily be fragmentation products rather than derivatives with the intact C9 skeleton.

Table of Potential Autoxidation Products and Intermediates

The following table outlines the likely behavior and theoretical products based on established autoxidation mechanisms of related ketones. Direct experimental data for this compound is not extensively available in the reviewed literature.

| Intermediate/Product Type | Proposed Compound | Formation Pathway | Reference |

| Initial Radical | Nonane-4,6-dion-5-yl radical | Hydrogen abstraction from the C5 methylene group. | york.ac.uk |

| Peroxide Intermediate | 5-hydroperoxythis compound | Reaction of the C5 radical with O₂ followed by hydrogen abstraction. | york.ac.uk, researchgate.net |

| Fragmentation Product | Butanoic acid | β-scission of the C4-C5 or C5-C6 bond in a subsequent radical species. | york.ac.uk |

| Fragmentation Product | Propanoic acid | Further fragmentation or oxidation of initial products. | |

| Fragmentation Product | Various smaller aldehydes and ketones | Cleavage of the carbon skeleton via β-scission of ketoalkoxyl radicals. | york.ac.uk, researchgate.net |

Coordination Chemistry and Ligand Development

Nonane-4,6-dione as a Ligand in Metal Chelation

As a β-diketone, this compound can exist in tautomeric equilibrium between its keto and enol forms. The enol form can be deprotonated to form the corresponding enolate anion, which acts as a bidentate ligand. This means it can bind to a single metal ion through two separate points, in this case, the two oxygen atoms. This process, known as chelation, results in the formation of a stable six-membered ring structure with the metal ion at its center. smolecule.com The ability of β-diketones like this compound to form these stable metal chelates makes them valuable components in coordination chemistry and material science. smolecule.com

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound (also known in literature as di-n-butyrylmethane, DNBM) has been described for several tervalent metals. In a typical synthesis for iron(III), manganese(III), and cobalt(III) chelates, an aqueous methanol (B129727) solution of the corresponding metal nitrate (B79036) is treated with the this compound ligand. The subsequent dropwise addition of a sodium hydroxide (B78521) solution under vigorous stirring leads to the formation of the metal chelate, which can be a solid or an oily product. oup.com For chromium(III) complexes, a common method involves heating a solution of chromium nitrate, the ligand, and urea (B33335) at approximately 95°C for several hours. oup.com

These complexes are characterized to determine their structure and properties. A key characterization technique is differential thermal analysis (DTA), which investigates the thermal properties of the chelates, such as their melting points and decomposition temperatures. Research has shown that metal chelates of alkyl-substituted pentane-2,4-diones, including this compound, generally exhibit lower melting points and higher decomposition temperatures compared to the simpler pentane-2,4-dionate complexes. oup.comoup.com The thermal behavior, specifically the melting and decomposition points, is influenced by the nature of the alkyl substituents on the diketone ligand. oup.com For instance, DTA curves for iron(III) and cobalt(III) complexes of this compound show distinct thermal events corresponding to melting and decomposition. oup.com

| Metal Chelate | Ligand Abbreviation | DTA Peak A (°C) (Melting Point) | DTA Peak B (°C) (Decomposition) |

|---|---|---|---|

| Tris(nonane-4,6-dionato)cobalt(III) | Co(DNBM)₃ | No melting peak observed | 220 |

| Tris(nonane-4,6-dionato)iron(III) | Fe(DNBM)₃ | No melting peak observed | 245 |

| Tris(nonane-4,6-dionato)manganese(III) | Mn(DNBM)₃ | No melting peak observed | 172 |

Applications in Catalysis

The ability of this compound to form stable metal complexes is foundational to its use in catalysis, where the ligand can influence the reactivity and selectivity of the metallic center.

Beta-diketones are widely used as ligands in the development of new and efficient catalysts for various industrial processes. smolecule.com Metal β-diketonate complexes are often employed as catalyst precursors. researchgate.net For example, palladium(II) complexes with β-diketone ligands have shown catalytic activity in reactions like telomerization. researchgate.net The thermal stability of complexes like those formed with this compound is a relevant factor for their application in catalysis, especially for processes requiring elevated temperatures or for the preparation of supported catalysts via thermal decomposition. oup.comresearchgate.net

While the development of chiral ligands for asymmetric catalysis is a major field of chemical research, specific studies focusing on chiral derivatives of linear this compound are not prominent in the scientific literature. Research in this area has heavily concentrated on cyclic structural isomers, such as spiro[4.4]nonane-1,6-dione and bicyclo[3.3.1]nonane-2,6-dione, which have proven to be valuable precursors for a wide range of effective chiral ligands. Therefore, detailed research findings on the application of chiral this compound derivatives in asymmetric catalysis are not available in the reviewed sources.

The cleavage of C-C bonds in β-diketones is an important biochemical process, often mediated by metalloenzymes. acs.org A specific example of a metal-involved transformation of this compound is its enzymatic cleavage. The enzyme oxidized poly(vinyl alcohol) hydrolase (OPH) from Pseudomonas sp. strain VM15C, a serine-triad hydrolase, has been shown to catalyze the cleavage of this compound to produce butyrate (B1204436) and pentan-2-one. mpbou.edu.ingrafiati.comcathdb.info This reaction highlights a specific transformation where the this compound molecule is the substrate for a biologically relevant, metal-associated catalytic system. mpbou.edu.ingrafiati.com

Derivatives and Analogs of Nonane 4,6 Dione

Synthesis of Functionalized Nonane-4,6-dione Derivatives

The synthesis of functionalized this compound derivatives primarily involves the modification of the parent β-diketone structure. The reactivity of the methylene (B1212753) group flanked by two carbonyl groups allows for various synthetic transformations. Key methods for introducing functional groups include alkylation and acylation reactions.

Alkylation: The carbon atom between the two carbonyl groups (the α-carbon) is acidic and can be deprotonated by a suitable base to form a nucleophilic enolate ion. This enolate can then react with an alkyl halide in an SN2 reaction to form a C-C bond, introducing an alkyl group at the α-position. libretexts.org The choice of base and reaction conditions is crucial to control the outcome of the reaction and avoid side products. For instance, the use of a strong base like sodium ethoxide can facilitate the formation of the enolate, which can then be alkylated with reagents such as methyl iodide. libretexts.orgpearson.com

Acylation: Similarly, the enolate of this compound can react with acylating agents like acyl chlorides or anhydrides to introduce an acyl group at the α-carbon. organicreactions.orgijpras.com This reaction, often carried out in the presence of a base, leads to the formation of β,β'-triketones. The acylation of ketones to form β-diketones can be effected by basic reagents or, in the case of acid anhydrides, by an acidic reagent like boron trifluoride. organicreactions.orgresearchgate.net

These fundamental reactions provide access to a diverse range of this compound derivatives with tailored functionalities.

Structural Modification and Resulting Reactivity Profiles

The introduction of substituents at the α-position of this compound significantly influences its chemical reactivity. These modifications can alter the acidity of the remaining α-hydrogen, the stability of the enolate, and the steric hindrance around the reactive center.

The presence of an alkyl group at the α-carbon, for example, can increase the steric bulk, which may hinder the approach of nucleophiles or electrophiles. Furthermore, the electronic nature of the substituent can impact the acidity of the diketone. Electron-withdrawing groups can increase the acidity of the α-proton, making deprotonation easier, while electron-donating groups have the opposite effect.

The reactivity of the carbonyl groups can also be influenced by α-substitution. Changes in the steric and electronic environment can affect the susceptibility of the carbonyl carbons to nucleophilic attack. For instance, the allylation of β-diketones can be highly regioselective, with the reaction occurring at a specific carbonyl group depending on the substitution pattern. nih.gov

Exploration of Related Diketone Architectures

The fundamental diketone motif is a building block for more complex cyclic and substituted structures. The exploration of these related architectures, such as spirocyclic, bicyclic, and further alkyl-substituted diketones, reveals a rich area of chemical synthesis and reactivity.

Spiro[4.4]nonane-1,6-dione is a spirocyclic compound containing two five-membered rings sharing a single carbon atom. Its synthesis and reactions have been a subject of interest due to its potential as a precursor for chiral ligands and its presence in complex molecular frameworks. researchgate.netacs.org

Synthesis: One approach to synthesizing spiro[4.4]nonane-1,6-dione involves a multi-step sequence that can include a Dieckmann cyclization. researchgate.net An asymmetric synthesis has been developed, employing a kinetic resolution of a ketone precursor through bioreduction with baker's yeast as a key step. researchgate.net Gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid provides an efficient route to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.com

Reactions: The carbonyl groups of spiro[4.4]nonane-1,6-dione can undergo reduction to form the corresponding diols. The stereoselectivity of this hydrogenation is highly dependent on the catalyst and solvent used. ntu.edu.tw For instance, reduction with LiAlH4 in diethyl ether can produce a mixture of diol isomers. ntu.edu.tw The dione (B5365651) can also participate in Diels-Alder reactions, acting as a dienophile to construct fused spiro systems. acs.org

Table 1: Physicochemical Properties of Spiro[4.4]nonane-1,6-dione

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂ |

| Molar Mass | 152.19 g/mol |

| Appearance | Solid |

| Melting Point | 37-39 °C |

| Boiling Point | 110-112 °C at 1 mmHg |

Bicyclo[3.3.1]nonane-2,6-dione is a bridged bicyclic compound that has been utilized as a core building block in the synthesis of supramolecular architectures. lu.se

Synthesis: An improved synthetic procedure for racemic bicyclo[3.3.1]nonane-2,6-dione has been developed. thieme-connect.comresearchgate.net Furthermore, kinetic resolution using baker's yeast allows for the large-scale production of the enantiomerically pure compound. thieme-connect.comresearchgate.netnih.gov The synthesis can also be achieved through the condensation of dimethyl malonates with paraformaldehyde. researchgate.net A related compound, 9-thiabicyclo[3.3.1]nonane-2,6-dione, can be synthesized from 1,5-cyclooctadiene (B75094) through a series of steps including dichlorination, hydrolysis, and oxidation. orgsyn.org

Reactions: The reactivity of bicyclo[3.3.1]nonane-2,6-dione is centered around its two carbonyl groups. These can be stereoselectively reduced using biocatalysts like vegetables to yield the corresponding diols. vu.ltresearchgate.net The dione serves as a versatile starting material for the synthesis of more complex structures, including chiral methanocycloocta[b]indoles via Fischer indolization. researchgate.net

Table 2: Physicochemical Properties of Bicyclo[3.3.1]nonane-2,6-dione

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂ |

| Molar Mass | 152.19 g/mol |

| Appearance | Solid |

| Melting Point | 145-147 °C |

The introduction of methyl or other alkyl groups onto the this compound backbone creates a variety of substituted analogs with distinct properties.

2-Methylthis compound: The synthesis of this compound can be envisioned through the alkylation of a suitable β-diketone precursor. General methods for the alkylation of enolates with methyl iodide are well-established. libretexts.orgpearson.comacs.org

2,8-Dimethylthis compound: Also known as diisovalerylmethane, this compound has a reported synthesis in Organic Syntheses. chemsynthesis.com It is commercially available and its properties are documented. nih.gov

Table 3: Physicochemical Properties of 2,8-Dimethylthis compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀O₂ |

| Molar Mass | 184.28 g/mol |

| Appearance | Liquid |

| Boiling Point | 95-97 °C at 10 mmHg |

3,7-Diethylthis compound (B569633): This derivative is noted for its use as an intermediate in organic synthesis, allowing for the construction of more complex molecules. musechem.com

Table 4: Physicochemical Properties of 3,7-Diethylthis compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₈O₂ |

| Molar Mass | 240.38 g/mol |

| Density | 0.888 g/cm³ (Predicted) |

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the detailed structural analysis of Nonane-4,6-dione, providing insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy: The PubChem database confirms the availability of ¹³C NMR spectral data for this compound. rsc.orgnih.govnih.gov Although a detailed experimental spectrum with peak assignments is not provided in the search results, a predicted ¹³C NMR spectrum can be informative. For instance, a related compound, rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dione, displays a ketone carbonyl signal at δ 211.86 ppm. iucr.org Another analogue, tricyclo[4.3.0.0³,⁸]nonane-4,5-dione, shows carbonyl signals at 1760 and 1743 cm⁻¹ in the IR spectrum, and its C2 symmetry is confirmed by five distinct carbon signals in the ¹³C NMR spectrum, with the carbonyl carbons appearing at δ 202.2 ppm. quick.cz For this compound, one would expect to see distinct signals for the carbonyl carbons, the central methylene (B1212753) carbon, and the carbons of the two propyl chains.

| Predicted ¹³C NMR Data (Representative) |

| Functional Group |

| Carbonyl Carbon (C=O) |

| Methylene Carbon (-CH₂-) |

| Propyl Chain Carbons |

Note: This table is illustrative and based on general values for similar functional groups.

Mass Spectrometry (MS) (e.g., HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): The PubChem database lists GC-MS data for this compound, with a prominent peak observed at an m/z of 113. rsc.orgnih.govnih.gov Further fragmentation analysis of similar ketones suggests that cleavage adjacent to the carbonyl groups is a common pathway. libretexts.org For instance, in the mass spectrum of 3-pentanol, a loss of a water molecule is observed. libretexts.org A detailed analysis of the fragmentation pattern of this compound would likely reveal characteristic losses of propyl and other alkyl fragments. A study on the liquid phase autoxidation of nonan-5-one utilized GC-MS to identify numerous products, indicating the utility of this technique in analyzing complex reaction mixtures involving similar ketones. york.ac.uk In a dilute-and-shoot nano-electrospray ionization tandem mass spectrometry method, the [M-H]⁻ peak for this compound was detected at m/z 155.1078. nih.gov

| GC-MS Data Highlights |

| m/z Value |

| 156 |

| 113 |

| 71 |

| 43 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups. The PubChem entry for this compound indicates the availability of FTIR data, noting the spectrum was taken of a neat sample on a capillary cell. rsc.orgnih.govnih.gov In a related bicyclic dione (B5365651), a strong C=O stretch was observed at 1700 cm⁻¹. iucr.org For tricyclo[4.3.0.0³,⁸]nonane-4,5-dione, the IR spectrum shows a splitting of the carbonyl absorption at 1760 and 1743 cm⁻¹. quick.cz The exact position of the C=O band in this compound would be influenced by the degree of enolization and potential intramolecular hydrogen bonding.

| Expected IR Absorption Bands |

| Functional Group |

| C=O Stretch (Ketone) |

| C-H Stretch (Alkyl) |

| O-H Stretch (Enol, if present) |

Note: This table is illustrative and based on general values for the indicated functional groups.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and the absolute configuration of chiral molecules.

There is no direct evidence in the searched literature of a crystal structure determination for this compound itself. However, X-ray diffraction analysis has been successfully applied to related, more complex dione structures. For instance, the crystal structure of rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dione was determined, revealing a chiral bicyclic structure with both boat and chair conformations of the fused cyclohexane (B81311) rings. iucr.org Similarly, the structure of (S)-(-)-spiro(4,4)nonane-1,6-dione was elucidated by X-ray analysis, showing a conformation intermediate between an envelope and a half-chair. acs.org These examples highlight the power of X-ray crystallography in resolving complex three-dimensional structures, a technique that would be applicable to this compound if suitable crystals could be obtained. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data, and a search for annulated spiro[4.4]-nonane-dione derivatives revealed available crystallographic data. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a crucial technique for studying the stereochemistry of optically active compounds.

As this compound is an achiral molecule, it would not exhibit a CD spectrum. However, studies on chiral derivatives and related cyclic diketones demonstrate the utility of CD spectroscopy in this class of compounds. For example, the synthesis and chiroptical properties of enantiopure tricyclo[4.3.0.0³,⁸]nonane-4,5-dione have been studied using electronic circular dichroism (ECD). quick.cz The ECD spectrum of this caged α-diketone showed two low-energy n-π* CD bands, which is a result of the coupling and splitting of the two n-π* transitions. quick.cz Another study focused on the synthesis and circular dichroism of chiral methanocycloocta[b]indoles derived from enantiomeric bicyclo[3.3.1]nonanones. These studies underscore the importance of CD spectroscopy in assigning the absolute configuration of chiral molecules containing diketone chromophores.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is another chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light. It provides detailed stereochemical information based on the vibrational transitions of a chiral molecule.

Similar to CD spectroscopy, VCD is not applicable to the achiral this compound. However, VCD has been instrumental in the structural elucidation of chiral diones. For example, VCD was used to study the chiroptical properties of chiral tricyclo[4.3.0.0³,⁸]nonane-4,5-dione. quick.cz A comparison of the experimental VCD and infrared absorption spectra with their corresponding simulations based on ab initio calculations allowed for a detailed conformational analysis. quick.cz In another study, VCD was used to determine the molecular structure of the keto-lactone product of the Baeyer-Villiger oxidation of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione, showcasing the power of VCD in discriminating between structural isomers of a chiral molecule.

Computational Chemistry for Mechanistic and Conformational Analysis

Computational chemistry serves as a powerful tool for investigating the properties of molecules like this compound at an atomic level. While specific, in-depth computational studies focusing exclusively on this compound are not widely present in published literature, the principles and methodologies are well-established through research on the broader class of β-diketones. mdpi.comresearchgate.net These methods allow for the exploration of reaction pathways, the stability of different molecular arrangements (conformers), and the simulation of molecular behavior over time, providing insights that are complementary to experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and mechanistic pathways. nih.govresearchgate.net

For a linear β-diketone such as this compound, a primary area of investigation using DFT would be its keto-enol tautomerism. mdpi.commdpi.com Like other β-diketones, this compound can exist in equilibrium between its diketo form and a more stable enol form, which is stabilized by an intramolecular hydrogen bond. mdpi.comresearchgate.net DFT calculations can elucidate the energetics of this equilibrium.

A theoretical DFT study would typically involve:

Geometry Optimization: Calculating the lowest-energy structure for both the diketo and enol tautomers.

Energy Calculation: Determining the relative electronic and Gibbs free energies to predict which tautomer is more stable and by how much.

Transition State Search: Identifying the structure and energy of the transition state for the interconversion between the keto and enol forms, which reveals the activation energy barrier for the reaction. researchgate.net

Solvent Effects: Using continuum solvation models (like PCM) to understand how different solvents might shift the equilibrium, as the keto form is often favored in protic solvents. researchgate.net

The following table illustrates the type of data a DFT study on the tautomerism of this compound might produce.

| Tautomer/State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K |

| Diketo Form | 5.0 | 4.5 | ~1% |

| Enol Form | 0.0 | 0.0 | ~99% |

| Transition State | 60.5 | 60.0 | - |

| Note: Data are hypothetical, based on typical values for linear β-diketones, for illustrative purposes. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental principles without the use of experimental data for parameterization. These methods are often used for high-accuracy benchmarks of molecular properties. researchgate.netacs.org

For this compound, ab initio calculations would be particularly useful for:

Conformational Analysis: The two propyl chains attached to the carbonyl groups can rotate around several single bonds, leading to numerous possible conformations. Ab initio calculations can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Vibrational Spectra Prediction: These calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the structure and assign specific spectral bands to the vibrational modes (e.g., C=O stretch, C-H bend) of the most stable conformer.

The table below shows a hypothetical comparison between calculated and experimental vibrational frequencies for the enol form of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(OH) | 3450 | 3445 | O-H stretch (intramolecular H-bond) |

| ν(C=O) | 1630 | 1625 | C=O stretch (conjugated) |

| ν(C=C) | 1580 | 1575 | C=C stretch (enol) |

| δ(CH₂) | 1460 | 1462 | Methylene scissoring |

| Note: Data are hypothetical for illustrative purposes. |

Molecular modeling encompasses a range of computational techniques to represent and simulate molecular behavior. Molecular dynamics (MD) is a key technique that simulates the physical movements of atoms and molecules over time. researchgate.net An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior.

An MD simulation of this compound could provide insights into:

Dynamic Conformational Changes: How the molecule flexes and changes its shape at a given temperature.

Solvation Structure: How solvent molecules (e.g., water, hexane) arrange themselves around the solute and how they interact with the polar diketone and nonpolar alkyl chain regions.

Transport Properties: Estimation of properties like diffusion coefficients.

Setting up such a simulation would involve defining the parameters in a force field, which is a set of empirical energy functions that describe the potential energy of the system.

| Simulation Parameter | Description | Typical Value/Choice |

| Force Field | Set of parameters describing inter- and intramolecular interactions. | CHARMM, AMBER, OPLS |

| Solvent Model | Explicit representation of solvent molecules. | TIP3P (for water) |

| System Size | Number of atoms in the simulation box. | ~10,000 (1 this compound + solvent) |

| Simulation Time | Duration of the simulation. | 100 nanoseconds |

| Temperature/Pressure | Thermodynamic conditions of the simulation. | 298 K, 1 atm |

| Note: This table represents typical parameters for setting up a molecular dynamics simulation and is for illustrative purposes only. |

Emerging Applications and Interdisciplinary Research

Organic Synthesis as a Key Intermediate for Complex Molecules

In the realm of organic synthesis, Nonane-4,6-dione serves as a key intermediate for building more complex molecular architectures. As a beta-diketone, it can undergo a variety of reactions, such as condensations and nucleophilic additions, to form larger and more intricate compounds.

A notable application is in the field of biocatalysis, where enzymes are used to perform highly specific chemical transformations. For instance, research has demonstrated the use of ω-transaminase enzymes to perform site-selective cyclization on related diketone substrates like nonane-2,6-dione. This enzymatic process selectively aminates the less-hindered ketone, leading to the formation of cyclic products, showcasing how such diketones are valuable for creating complex nitrogen-containing molecules with high precision.

Furthermore, derivatives such as 3,7-diethylthis compound (B569633) are also utilized as precursors in synthetic chemistry, highlighting the general utility of the nonane-dione scaffold. patsnap.commyskinrecipes.com

Pharmaceutical and Medicinal Chemistry Research

The structural backbone of this compound is relevant to the development of new therapeutic agents. Its role extends from being a starting material for bioactive molecules to a tool for studying fundamental biological processes.

The core structure of this compound is found within more complex molecules that exhibit significant biological activity. Research has shown that bicyclo[3.3.1]nonane frameworks, which can be synthesized from diketone precursors, are present in many natural products and are pursued as potential anticancer agents. researchgate.netrsc.org Derivatives of bicyclo[3.3.1]nonane have been investigated for a range of effects, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aimdpi.com Similarly, spiro[4.4]nonane-1,6-dione, a related bicyclic diketone, is considered a valuable precursor for developing chiral ligands and potential pharmaceutical agents.

This compound has proven to be a useful tool for investigating enzyme mechanisms and functions. It has been specifically employed as a test substrate for the enzyme oxidized polyvinyl alcohol (PVA) hydrolase (OPH), which is involved in the biodegradation of plastics. chemicalbook.com In these studies, the enzyme cleaves the C-C bond of this compound, yielding butyrate (B1204436) and pentan-2-one. This reaction provides a clear method to assay the enzyme's activity and study its substrate specificity. fishersci.combyjus.comwikipedia.orgnih.govwikipedia.org

Table 1: Enzymatic Cleavage of this compound

| Enzyme | Substrate | Products | Research Focus |

|---|

While this compound itself is not primarily known for direct biological activity, its derivatives are a focus of significant research. As mentioned, the bicyclo[3.3.1]nonane scaffold, which is structurally related and can be derived from diketone building blocks, is a key feature in compounds screened for anticancer activity by institutions like the National Cancer Institute. researchgate.netontosight.ai These derivatives often interact with cellular pathways that control cell growth and survival. Furthermore, selenium-containing bicyclo[3.3.1]nonane derivatives have been studied for their antioxidant properties and their ability to modulate the activity of key enzymes like glutathione (B108866) peroxidase. mdpi.com

The versatility of the diketone structure makes it a valuable starting point in drug discovery. Its ability to be transformed into various heterocyclic and bicyclic systems is crucial, as these structures are common in many pharmaceuticals. researchgate.netrsc.org The development of synthetic routes to enantiomerically pure bicyclo[3.3.1]nonane-2,6-dione and related structures underscores their importance as chiral building blocks for creating new, stereospecific drugs. researchgate.net

Materials Science Applications

The utility of the this compound framework extends beyond biology into materials science. The related compound, 3,7-diethylthis compound, is noted for its potential as an important interlayer material in the synthesis of optoelectronic materials. patsnap.com It is also used as an OLED (Organic Light-Emitting Diode) intermediate. chemicalbook.comguidechem.com Research on iridium-based phosphorescent materials has shown that using ancillary ligands like 3,7-diethylthis compound can help tune the properties of the final material for deep-red emitting OLEDs. mdpi.comresearchgate.net This highlights the role of this class of diketones in developing advanced materials for display and lighting technologies.

Synthesis of Polymers and Ceramics

Beta-diketones, the chemical class to which this compound belongs, are recognized for their potential in the synthesis of specialized materials such as polymers and ceramics. scbt.com These compounds can act as ligands or building blocks in the creation of new materials with specific, desirable properties. scbt.com For instance, related fluorinated nonanedione derivatives have been utilized as precursors for creating barium-containing thin films, a critical component in certain electronic devices. nih.gov

Furthermore, research into preceramic polymers, which are precursors to ceramic materials, has involved bicyclo[3.3.1]nonane structures, which share a core structural motif with nonane-diones. thegoodscentscompany.com While direct research on this compound for these specific applications is not extensively documented, the established use of analogous beta-diketones and related cyclic compounds underscores its potential as a valuable precursor in the development of advanced polymers and ceramics.

Coordination Polymers

Coordination polymers are large, ordered structures composed of metal ions linked together by organic ligands. The ability of beta-diketones to form stable ring structures with metal ions, a process known as chelation, makes them excellent candidates for use as ligands in the synthesis of these materials. scbt.com The formation of these metal complexes is a key step in creating coordination polymers with tailored structural and functional properties.

Research has demonstrated the successful synthesis of coordination polymers using various dione (B5365651) and triazole-based ligands, resulting in materials with interesting properties, such as tunable luminescence. Although specific studies detailing the use of this compound in the formation of coordination polymers are limited, its inherent nature as a beta-diketone suggests a strong potential for its application in this area of materials science. The principles governing the coordination chemistry of other beta-diketones provide a solid foundation for exploring this compound's role in creating novel coordination polymers.

Agrochemical Synthesis

The development of new and effective agrochemicals is a continuous area of research, and complex organic molecules often serve as the building blocks for these products. Various compounds with structural similarities to this compound have found utility in this field. For example, spiro-compounds, which can be synthesized from dione precursors, are used as intermediates in the creation of substances for crop protection.

Additionally, fluorinated derivatives of nonanedione have been investigated for their potential applications in agrochemicals, among other fields. The reactivity of the diketone structure allows for the synthesis of more complex molecules that may possess biological activity relevant to agriculture. While direct application of this compound in commercial agrochemicals is not widely reported, its status as a versatile chemical intermediate suggests its potential as a starting material for the synthesis of new active ingredients for crop enhancement and protection.

Flavor and Fragrance Industry Research

The flavor and fragrance industry continually seeks new compounds to create unique sensory profiles in a variety of consumer products. While specific research into the aromatic properties of this compound is not extensively published, its potential is suggested by its structural similarity to other known flavor and fragrance compounds. scbt.com

A closely related molecule, 3-methylnonane-2,4-dione, is a recognized flavoring agent. It is noted for contributing a straw-like, fruity, and caramellic aroma and is used in trace amounts in beverages, as well as in meat, fish, and exotic fruit flavors. Given the significant impact that small structural modifications can have on a molecule's scent and taste, this compound is a compound of interest for research and development within the flavor and fragrance sector. Its unique nine-carbon backbone with two carbonyl groups presents the possibility of novel and desirable aromatic characteristics.

Bioremediation and Biocatalysis Studies

The enzymatic breakdown of chemical compounds is a cornerstone of bioremediation and biocatalysis. Research in this area has identified specific enzymatic pathways for the cleavage of beta-diketones, highlighting a potential role for microorganisms in the degradation of these compounds. One notable study focuses on the action of an enzyme from Pseudomonas sp. strain VM15C.

This enzyme, an oxidized poly(vinyl alcohol) hydrolase (OPH), has been shown to cleave the C-C bond of this compound. The process is a hydrolytic cleavage, resulting in the formation of two smaller, more readily metabolized compounds: butyrate and pentan-2-one. This enzymatic transformation is significant as it demonstrates a natural pathway for the breakdown of this compound, which is relevant for environmental bioremediation efforts. Furthermore, the specificity of such enzymes opens the door for their use as biocatalysts in preparative chemistry.

Interactive Data Table: Enzymatic Cleavage of this compound

| Substrate | Enzyme | Source Organism | Products | Research Focus |

|---|---|---|---|---|

| This compound | Oxidized poly(vinyl alcohol) hydrolase (OPH) | Pseudomonas sp. strain VM15C | Butyrate, Pentan-2-one | Bioremediation, Biocatalysis |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for Nonane-4,6-dione

Current synthesis methods for this compound and similar beta-diketones include the oxidation of corresponding alcohols, acylation reactions, and catalytic hydrogenation. smolecule.com However, challenges persist in developing routes that are both highly efficient and environmentally benign. For related compounds like 3,7-diethylthis compound (B569633), existing methods have been noted to involve numerous steps or the use of hazardous materials such as phenol, highlighting a need for improved synthetic strategies. patsnap.com

Future research should prioritize the development of novel synthetic pathways that offer higher yields, reduced costs, and simpler operational procedures. patsnap.com This could involve exploring new catalytic systems, leveraging green chemistry principles to minimize toxic reagents and byproducts, and optimizing reaction conditions to enhance efficiency. The goal is to establish accessible and scalable methods for producing this compound, which is crucial for facilitating broader research and industrial application.

In-depth Exploration of Biological Activities and Mechanisms of Action

The biological activities of this compound are an area ripe for extensive investigation. Currently, research in this domain is limited. smolecule.com It is known that the enzyme oxidized poly(vinyl alcohol) hydrolase (OPH) from Pseudomonas sp. strain VM15C can cleave this compound into butyrate (B1204436) and pentan-2-one. nih.gov This enzymatic action identifies this compound as a useful substrate for studying the pvaB gene and the function of serine-triad hydrolases. nih.govchemicalbook.com

A significant challenge is the current lack of comprehensive studies on its broader biological effects and mechanisms. Future research should aim to:

Screen this compound against a wide range of biological targets to identify potential therapeutic applications.

Elucidate the specific biochemical pathways it may modulate. As a beta-diketone, it possesses metal-chelating properties which could influence various enzymatic processes. smolecule.com

Investigate its potential as a precursor for synthesizing more complex, bioactive pharmaceutical compounds. smolecule.com

The table below summarizes the known enzymatic cleavage of this compound.

| Enzyme | Source Organism | Substrate | Products | Mechanistic Class |

| Oxidized poly(vinyl alcohol) hydrolase (OPH) | Pseudomonas sp. VM15C | This compound | Butyrate and Pentan-2-one | Serine-Triad Hydrolase |

Advancements in Catalytic Applications, especially Asymmetric Catalysis

The molecular structure of beta-diketones like this compound makes them excellent candidates for use as ligands in metal-based catalysts. smolecule.com Their ability to form stable chelate rings with metal ions is a key property that can be exploited in catalysis. smolecule.com While this potential is recognized, specific applications of this compound in catalysis are not yet widely explored.

Future advancements should focus on designing and synthesizing novel catalysts where this compound serves as a ligand. A particularly promising and challenging frontier is asymmetric catalysis. Research on related compounds, such as spiro[4.4]nonane-1,6-dione and bicyclo[3.3.1]nonane derivatives, has demonstrated their value in developing chiral ligands for enantioselective reactions. researchgate.netlmaleidykla.ltrsc.org Exploring the potential of this compound in this context could lead to the development of highly efficient catalysts for producing enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries.

Computational Insights into Structure-Activity Relationships

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. github.io Quantum chemical calculations can be employed to determine molecular properties and electronic structure, which are fundamental to a molecule's reactivity and interaction with other substances. github.io Although these calculations can be computationally intensive, they are feasible for a molecule of this size and are crucial for establishing structure-activity relationships (SAR). github.io

Future research should leverage computational approaches to:

Model the interaction of this compound with biological targets, helping to explain observed activities and guide the design of more potent derivatives.

Predict its performance as a ligand in catalytic systems, allowing for the rational design of catalysts with enhanced activity and selectivity.

Understand the conformational properties and tautomeric equilibria of this compound, which influence its chemical behavior.

The primary challenge lies in the complexity of the calculations required for high accuracy, but advancing computational power continues to make these studies more accessible. github.io

Interdisciplinary Approaches to Maximize Application Potential

Maximizing the application potential of this compound will require a concerted, interdisciplinary effort. Collaboration between different scientific fields is essential to translate fundamental chemical knowledge into practical applications. For instance, the related compound 3,7-diethylthis compound has been identified as an important interlayer material in the synthesis of optoelectronic materials, demonstrating a link between organic chemistry and materials science. patsnap.com

Future interdisciplinary approaches could include:

Chemistry and Biology: Combining synthetic chemistry with biological screening to develop new drug candidates based on the this compound scaffold. smolecule.com

Chemistry and Materials Science: Investigating its use in the formulation of new polymers, ceramics, or coordination polymers, leveraging its metal-chelating properties. smolecule.com

Computational and Experimental Chemistry: Using computational modeling to predict promising derivatives and then synthesizing and testing them in the lab, creating an efficient feedback loop for discovery.

The main challenge in such endeavors is fostering effective communication and collaboration between researchers with different areas of expertise to bridge the gap between basic science and applied technology. dtu.dk

Q & A

Q. What are the key spectroscopic techniques for characterizing Nonane-4,6-dione, and how can conflicting spectral data be resolved?

this compound’s characterization typically involves NMR (¹H, ¹³C), IR, and mass spectrometry. Conflicting spectral data, such as unexpected splitting in NMR peaks, may arise from keto-enol tautomerism or impurities. To resolve this:

Q. How should experimental conditions be optimized for the synthesis of this compound to minimize side products?

Synthesis via diketone formation (e.g., oxidation of diols or Claisen condensation) requires careful control of:

- Catalyst selection : Use transition-metal catalysts (e.g., Pd/C) for selective oxidation, avoiding over-oxidation .

- Temperature : Maintain mild conditions (e.g., 40–60°C) to prevent decomposition .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

- Monitor intermediates via TLC or GC-MS to isolate pure products .

Q. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Record exact equipment models , solvent batches, and environmental conditions (humidity/temperature) .

- Include raw data (e.g., chromatograms) in appendices, with processed data linked to research questions .

- Detail statistical methods for outlier removal and error margins in datasets .

Advanced Research Questions

Q. How can this compound’s electronic properties be leveraged in organic photovoltaic (OPV) systems, and what methodological challenges arise?

this compound’s conjugated diketone structure may act as an electron-deficient moiety in donor-acceptor polymer blends. Challenges include:

- Bandgap tuning : Modify substituents (e.g., electron-withdrawing groups) to adjust HOMO/LUMO levels. Characterize via cyclic voltammetry and UV-vis spectroscopy .

- Morphology control : Use atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) to optimize bulk heterojunction (BHJ) layer nanostructure .

- Stability testing : Expose devices to accelerated aging (e.g., 85°C/85% humidity) and track efficiency decay .

Q. What strategies address contradictory results in this compound’s reaction kinetics under varying solvent environments?

Contradictions may stem from solvent polarity effects on transition states. To clarify:

Q. How can computational models improve the prediction of this compound’s behavior in complex biological or catalytic systems?

Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations:

- Solvent interactions : Simulate solvation shells using explicit solvent models (e.g., TIP3P water) .

- Catalytic docking : Map binding affinities with enzymes (e.g., ketoreductases) via AutoDock Vina .

- Validate with experimental assays (e.g., enzyme inhibition kinetics) .

Methodological Frameworks

Q. Designing a study to investigate this compound’s role in cross-coupling reactions: What variables require prioritization?

- Independent variables : Catalyst loading, ligand structure, and reaction time .

- Dependent variables : Yield, enantiomeric excess (for chiral derivatives), and turnover frequency (TOF) .

- Control experiments : Run metal-free and ligand-free conditions to isolate catalytic effects .

Q. How should researchers analyze conflicting thermodynamic data (e.g., ΔH, ΔS) for this compound’s phase transitions?

- Use differential scanning calorimetry (DSC) with controlled heating rates to detect metastable phases .

- Apply the Gibbs-Helmholtz equation to reconcile discrepancies between calorimetric and computational ΔG values .

- Publish raw DSC curves and curve-fitting parameters for transparency .

Ethical and Reporting Standards

Q. How to structure a research proposal on this compound’s applications to meet grant agency criteria?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.